Methyl 3-(2-aminoethoxy)propanoate
CAS No.:
Cat. No.: VC15754957
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13NO3 |
|---|---|
| Molecular Weight | 147.17 g/mol |
| IUPAC Name | methyl 3-(2-aminoethoxy)propanoate |
| Standard InChI | InChI=1S/C6H13NO3/c1-9-6(8)2-4-10-5-3-7/h2-5,7H2,1H3 |
| Standard InChI Key | RXDJTVSRDUNFSQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CCOCCN |
Introduction
Methyl 3-(2-aminoethoxy)propanoate is a chemical compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is recognized for its applications in biological and chemical research, particularly in areas such as drug delivery systems and as a precursor for synthesizing biologically active molecules.
Biological Applications
Methyl 3-(2-aminoethoxy)propanoate hydrochloride, a derivative of the compound, is noted for its role as a non-ionic organic buffering agent in biological applications. It maintains pH levels within the physiological range, which is crucial for various biochemical processes. Additionally, its structure suggests potential roles in drug delivery systems and as a precursor for synthesizing biologically active molecules.
Biological Applications Table
| Application | Description |
|---|---|
| Buffering Agent | Maintains physiological pH in cell cultures |
| Drug Delivery | Potential use in drug delivery systems due to its solubility and reactivity |
| Synthesis Precursor | Used as a precursor for synthesizing biologically active molecules |
Synthesis Methods
The synthesis of Methyl 3-(2-aminoethoxy)propanoate hydrochloride typically involves the reaction of methyl 3-bromopropanoate with 2-aminoethanol in the presence of a base. The product is then purified through recrystallization or column chromatography.
Synthesis Steps
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Reaction Setup: Combine methyl 3-bromopropanoate and 2-aminoethanol in a suitable solvent.
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Base Addition: Add a base like sodium hydroxide to facilitate the reaction.
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Purification: Purify the product using recrystallization or column chromatography.
Research Findings
Interaction studies indicate that Methyl 3-(2-aminoethoxy)propanoate hydrochloride can interact with various biomolecules due to its amino and hydroxyl groups. These interactions may influence enzyme activity, receptor binding, and cellular uptake mechanisms. Further research is warranted to explore its potential interactions with specific proteins or pathways relevant to therapeutic applications.
Future Research Directions
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Therapeutic Applications: Investigate its potential in therapeutic applications by studying interactions with specific proteins or pathways.
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Biological Interactions: Further explore how its structure influences biological interactions and enzymatic activities.
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